
L-(+)-2-Phenylglycine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(+)-2-Phenylglycine-d5, also known as L-2PG-d5, is a synthetic amino acid derivative used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of L-(+)-2-Phenylglycine-d5 can be achieved through a multi-step process involving several reactions.
Starting Materials
Benzene-d5, Sodium hydroxide, Ethyl bromide, Diethylamine, Benzyl bromide, Hydrochloric acid, Sodium cyanoborohydride, Sodium borohydride, L-(+)-2-Phenylglycine
Reaction
The first step involves the reaction of benzene-d5 with sodium hydroxide to form phenol-d5., Ethyl bromide is then added to phenol-d5 to form ethyl phenyl ether-d5., Diethylamine is then added to ethyl phenyl ether-d5 to form N,N-diethylphenylamine-d5., Benzyl bromide is then added to N,N-diethylphenylamine-d5 to form N-benzyl-N,N-diethylphenylamine-d5., Hydrochloric acid is then added to N-benzyl-N,N-diethylphenylamine-d5 to form L-(+)-2-Phenylglycine-d5 hydrochloride., Sodium cyanoborohydride is then added to L-(+)-2-Phenylglycine-d5 hydrochloride to form the corresponding borohydride salt., Finally, sodium borohydride is added to the borohydride salt to form L-(+)-2-Phenylglycine-d5.
Applications De Recherche Scientifique
L-(+)-2-Phenylglycine-d5 is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. L-(+)-2-Phenylglycine-d5 has been used as a substrate in enzyme assays, as a ligand in receptor binding studies, and as a probe in biochemical and biophysical studies. It has also been used in the study of protein structure and function, and in the design of novel drugs and drug delivery systems.
Mécanisme D'action
L-(+)-2-Phenylglycine-d5 is thought to act as a substrate for enzymes involved in the synthesis of proteins. It is believed to interact with the active site of the enzyme, allowing the enzyme to catalyze the formation of a peptide bond between two amino acids. This peptide bond is then used to form a protein structure.
Effets Biochimiques Et Physiologiques
L-(+)-2-Phenylglycine-d5 has been studied for its biochemical and physiological effects. It has been found to be an effective substrate for enzymes involved in the synthesis of proteins. It has also been found to interact with receptors involved in the modulation of cell signaling pathways, and to modulate the activity of certain enzymes. In addition, it has been shown to modulate the activity of certain ion channels, and to affect the metabolism of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
L-(+)-2-Phenylglycine-d5 has several advantages for laboratory experiments. It is a stable, water-soluble compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, it is important to note that L-(+)-2-Phenylglycine-d5 is not very soluble in organic solvents, and its use in certain laboratory experiments may be limited due to its low solubility.
Orientations Futures
There are many potential future directions for the study of L-(+)-2-Phenylglycine-d5. For example, further research could be conducted to better understand its biochemical and physiological effects, as well as its interactions with enzymes and receptors. Additionally, further research could be conducted to explore its potential applications in the design of novel drugs and drug delivery systems. Finally, further research could be conducted to identify new synthesis methods and purification techniques for L-(+)-2-Phenylglycine-d5.
Propriétés
Numéro CAS |
1246820-68-7 |
|---|---|
Nom du produit |
L-(+)-2-Phenylglycine-d5 |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
156.196 |
Nom IUPAC |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
Clé InChI |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Synonymes |
(αS)-α-Amino-benzeneacetic-d5 Acid; L-2-Phenyl-glycine-d5; (+)-(S)-Phenylglycine-d5; (+)-Phenylglycine-d5; (2S)-Amino-2-phenylethanoic-d5 Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



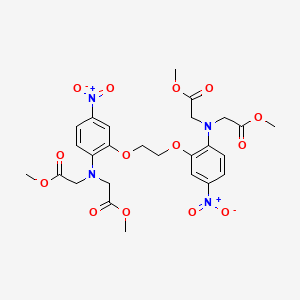
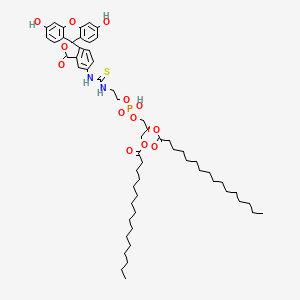
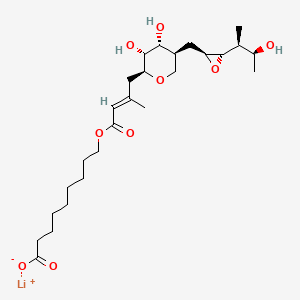
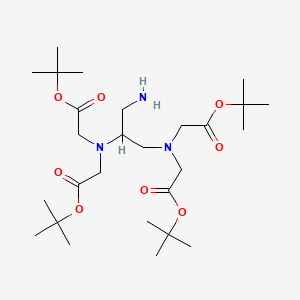

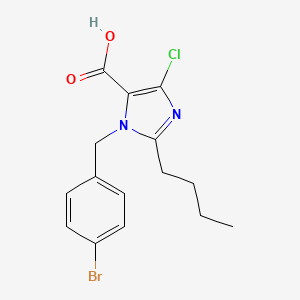
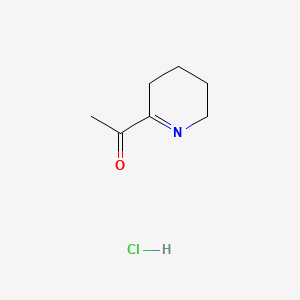
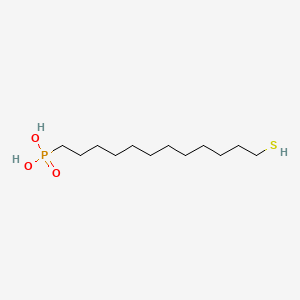
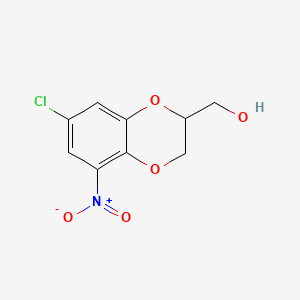
![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde](/img/structure/B586953.png)